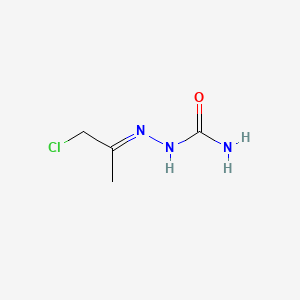

2-(1-Chloropropan-2-ylidene)hydrazinecarboxamide

Descripción general

Descripción

2-(1-Chloropropan-2-ylidene)hydrazinecarboxamide is an organic compound with the molecular formula C₄H₈ClN₃O It is known for its unique structure, which includes a hydrazinecarboxamide group attached to a chloropropan-2-ylidene moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Chloropropan-2-ylidene)hydrazinecarboxamide typically involves the reaction of 1-chloro-2-propanone with semicarbazide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of thionyl chloride as a reagent to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The use of advanced equipment and techniques ensures the efficient production of this compound for various applications.

Análisis De Reacciones Químicas

Cyclization and Heterocycle Formation

The hydrazinecarboxamide moiety enables cyclization reactions:

-

Triazole/thiazole synthesis : Reacts with thiocarbamic acid derivatives or nitriles (e.g., ethyl cyanoacetate) under basic conditions to form five- or six-membered heterocycles. For example, reaction with elemental sulfur and triethylamine yields thiophene derivatives .

-

Palladium-catalyzed cross-coupling : Undergoes intramolecular C–H activation with Pd(II) catalysts (e.g., Pd(OAc)₂) to form fused polycyclic structures (e.g., indole-imidazole hybrids) .

Metal Complexation

The compound acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺) due to its N,S-donor sites:

-

Forms stable chelates via the hydrazine nitrogen and carbonyl oxygen, enhancing biological activity (e.g., antimicrobial, anticancer) .

-

Substitution at the chlorinated propan-2-ylidene group modulates complex stability and reactivity .

Nucleophilic Substitution and Degradation

-

Chlorine displacement : The chloro group undergoes nucleophilic substitution with amines or alkoxides, yielding substituted propan-2-ylidene derivatives .

-

Thermal decomposition : At elevated temperatures (>90°C), decomposes via radical pathways, producing NH₃, HCl, and nitriles .

Reaction Mechanism Insights

Aplicaciones Científicas De Investigación

Overview

2-(1-Chloropropan-2-ylidene)hydrazinecarboxamide, with the CAS number 53646-01-8, is an organic compound characterized by its unique structure, which includes a hydrazinecarboxamide group attached to a chloropropan-2-ylidene moiety. This compound has garnered attention in various fields of scientific research due to its diverse applications.

Chemistry

The compound serves as a crucial building block for synthesizing more complex organic molecules. Its unique reactivity allows it to participate in various chemical reactions, including:

- Oxidation : It can be oxidized to produce carboxylic acids or ketones.

- Reduction : Reduction reactions can yield alcohols or amines.

- Substitution : The chloropropan-2-ylidene group can undergo substitution with nucleophiles, leading to the formation of diverse derivatives.

Biology

Research has highlighted the potential biological activity of this compound, particularly in its interactions with biomolecules. Studies suggest that it may exhibit:

- Anticancer Properties : Preliminary investigations indicate that derivatives of this compound could inhibit cancer cell growth, showing promise in targeting specific cancer types through mechanisms such as apoptosis induction.

Medicine

Ongoing research is exploring the therapeutic applications of this compound as a precursor in drug development. Its ability to form covalent bonds with nucleophilic sites on biomolecules opens avenues for developing new pharmaceuticals.

Industry

In industrial settings, this compound is utilized in the production of specialty chemicals and serves as an intermediate in various chemical processes. Its versatility makes it valuable for developing new materials and chemical formulations.

Anticancer Activity

A study published in December 2021 evaluated the anticancer properties of hydrazine carboxamide derivatives, including those related to this compound. The compounds were tested against multiple cancer cell lines following the National Cancer Institute (NCI) protocol:

- Results : Certain derivatives exhibited significant growth inhibition percentages (GIs), indicating their potential as anticancer agents.

| Compound | Cell Line | % Growth Inhibition |

|---|---|---|

| 6b | CCRF-CEM | 143.44 |

| 6b | HOP-92 | 33.46 |

| 6b | UO-31 | 33.21 |

Mecanismo De Acción

The mechanism of action of 2-(1-Chloropropan-2-ylidene)hydrazinecarboxamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the conditions under which it is applied.

Comparación Con Compuestos Similares

Similar Compounds

- 1-Chloro-2-propanone semicarbazone

- 2-(1-Chloropropan-2-ylidene)hydrazinecarboximidamide

- 2-(1-Chloropropan-2-yloxy)-4-(2,4-dichlorophenoxy)-1-nitrobenzene

Uniqueness

2-(1-Chloropropan-2-ylidene)hydrazinecarboxamide stands out due to its specific structural features and reactivity. Compared to similar compounds, it offers unique opportunities for chemical modifications and applications in various fields. Its ability to undergo diverse chemical reactions and form stable derivatives makes it a valuable compound for research and industrial purposes.

Actividad Biológica

2-(1-Chloropropan-2-ylidene)hydrazinecarboxamide, with CAS number 53646-01-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biochemical properties, mechanisms of action, and biological activities, particularly focusing on its anticancer properties and interactions with various biomolecules.

- Molecular Formula : C₇H₈ClN₃O

- Molecular Weight : 149.58 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its anticancer properties. Preliminary studies indicate that this compound may exhibit significant activity against various cancer cell lines through multiple mechanisms.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the growth of several cancer cell lines, including leukemia and solid tumors. The mechanism appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis.

Case Studies and Findings

- In Vitro Studies :

- In a study assessing the compound's efficacy against cancer cell lines, it demonstrated a notable percentage growth inhibition (%GI) against CCRF-CEM (leukemia) and other cell lines. For instance, compounds similar to this compound showed %GIs ranging from 29% to over 143% against various cancer types, indicating strong anticancer potential .

- Mechanistic Insights :

Biochemical Mechanisms

The biological activity of this compound can be attributed to several biochemical mechanisms:

- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing them from proliferating.

- Apoptosis Induction : It has been shown to trigger apoptotic pathways, leading to programmed cell death in malignant cells.

- Signal Transduction Modulation : By interacting with specific receptors and enzymes, it can alter signaling cascades that promote tumor growth.

Summary Table of Biological Activities

Propiedades

IUPAC Name |

[(E)-1-chloropropan-2-ylideneamino]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClN3O/c1-3(2-5)7-8-4(6)9/h2H2,1H3,(H3,6,8,9)/b7-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJVJMYIGSGZOGT-XVNBXDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)N)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=O)N)/CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53646-01-8 | |

| Record name | 2-Propanone, 1-chloro-, semicarbazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053646018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.